N-Mal-N-bis(PEG4-amine) TFA salt
Overview
Description
“N-mal-n-bis(peg4-amine)tfasalt” is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of “N-mal-n-bis(peg4-amine)tfasalt” involves the reaction of the maleimide group with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of “N-mal-n-bis(peg4-amine)tfasalt” is C27H50N4O11 . It has a molecular weight of 606.7 g/mol . The structure includes a terminal maleimide group and two terminal amino groups .Chemical Reactions Analysis
The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Physical and Chemical Properties Analysis
“N-mal-n-bis(peg4-amine)tfasalt” has a molecular weight of 606.7 g/mol . The compound should be stored at -20°C .Scientific Research Applications
Polymerization Kinetics in Modified Epoxy-Amine Systems
Swier et al. (2005) explored the role of complex formation in the polymerization kinetics of modified epoxy-amine systems, including those modified with poly(ethylene glycol) (PEG). This research provides insights into the behavior of similar compounds in polymerization processes, which could be relevant for N-mal-n-bis(peg4-amine)tfasalt in similar applications (Swier et al., 2005).
Antibacterial Polymeric Coatings
Cao et al. (2019) reported on the development of an antibacterial polymeric coating using hydrophilic polyoxyethylene-bis-amine (PEG-bis-amine). This could be related to applications of N-mal-n-bis(peg4-amine)tfasalt in creating surfaces with antibacterial properties (Cao et al., 2019).
Cross-Linking Strategies in Hemoglobin
Manjula et al. (2000) investigated Bis(maleidophenyl)-PEG2000, a protein cross-linker, for its potential in introducing intra-tetrameric cross-links into hemoglobin. This study's findings could be relevant to exploring similar cross-linking applications using N-mal-n-bis(peg4-amine)tfasalt (Manjula et al., 2000).
Microwave-Assisted Synthesis
Kerton et al. (2008) described the accelerated synthesis of amine-bis(phenol) ligands, including those in poly(ethylene glycol) (PEG), under microwave irradiation. This research might be applicable to the synthesis of N-mal-n-bis(peg4-amine)tfasalt in a similar context (Kerton et al., 2008).
Nanoparticle Conjugation for Biomedical Applications
Kohler et al. (2004) synthesized a poly(ethylene glycol) silane for immobilization on nanoparticles, facilitating the conjugation with cell targeting agents. This could hint at the potential of N-mal-n-bis(peg4-amine)tfasalt in similar nanoparticle-based biomedical applications (Kohler et al., 2004).
Synthesis of Water Soluble Metal Complexes
Kama et al. (2021) reported on modifying the water solubility and potential biological effects of a ligand by introducing an amine group, which could be related to the synthesis and applications of N-mal-n-bis(peg4-amine)tfasalt in creating soluble metal complexes for biological studies (Kama et al., 2021).
Nanofiltration Membrane Development
Liu et al. (2012) focused on developing novel sulfonated nanofiltration membranes using sulfonated aromatic diamine monomers. This research might provide insights into the potential use of N-mal-n-bis(peg4-amine)tfasalt in membrane technology (Liu et al., 2012).
Green Synthesis Methods
Safari et al. (2017) developed a green and efficient protocol for the synthesis of certain derivatives, which may offer a perspective on environmentally friendly synthesis methods that could be applied to N-mal-n-bis(peg4-amine)tfasalt (Safari et al., 2017).
Oxidation of C-H Bonds
Kaizer et al. (2004) explored nonheme oxoiron(IV) complexes for the oxidation of C-H bonds, which might be relevant in studying the catalytic or oxidative properties of N-mal-n-bis(peg4-amine)tfasalt in similar reactions (Kaizer et al., 2004).
Polymeric Architecture in Drug Delivery
Khandare et al. (2006) investigated the impact of polymeric architecture on drug delivery, specifically focusing on dendrimer and linear bis(poly(ethylene glycol)) polymers. This could be relevant to potential applications of N-mal-n-bis(peg4-amine)tfasalt in drug delivery systems (Khandare et al., 2006).
HPLC Separation of PEGylated Compounds
Tang et al. (2012) discussed the separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol, which could inform analytical techniques applicable to N-mal-n-bis(peg4-amine)tfasalt (Tang et al., 2012).
Cross-Linking of Hemoglobin Outside the Central Cavity
Manjula et al. (2000) also conducted a study on intramolecular cross-bridging of hemoglobin using a similar compound, which might offer insights into the structural and functional impacts of N-mal-n-bis(peg4-amine)tfasalt in protein modification (Manjula et al., 2000).
Characterization of Bis-Triethoxysilane Films
Zhu et al. (2002) characterized bis-triethoxysilane films, offering a methodology that could be applicable in studying films or coatings made with N-mal-n-bis(peg4-amine)tfasalt (Zhu et al., 2002).
Influence of Chemical Structure on Antitumor Effects
Marzano et al. (2010) explored the influence of chemical structure on the antitumor effects of certain complexes, which could be relevant in evaluating the potential biomedical applications of N-mal-n-bis(peg4-amine)tfasalt (Marzano et al., 2010).
PEGylated Dendrimers for Gene Delivery
Yuan et al. (2010) studied PEGylated polyamidoamine dendrimers with bis-aryl hydrazone linkages for enhanced gene delivery, which could provide insights into similar applications for N-mal-n-bis(peg4-amine)tfasalt (Yuan et al., 2010).
Enhanced Circulation Half-Life of Thymosin Alpha 1
Peng et al. (2019) discussed the enhancement of the circulation half-life of Thymosin alpha 1 through PEGylation, potentially offering a perspective on similar enhancements achievable with N-mal-n-bis(peg4-amine)tfasalt (Peng et al., 2019).
Acylation with Bis(Acylamides)
Donike (1973) reported on acylation with bis(acylamides), which might offer chemical reaction insights applicable to N-mal-n-bis(peg4-amine)tfasalt (Donike, 1973).
Biomedical Applications of Poly(amido-amine)s
Ferruti et al. (2002) explored the biomedical applications of poly(amido-amine)s, which might relate to the potential medical or pharmaceutical applications of N-mal-n-bis(peg4-amine)tfasalt (Ferruti et al., 2002).
Photopolymerization and 3D Printing Applications
Chen et al. (2021) investigated the photopolymerization and 3D printing applications of newly developed dyes, which could provide insights into the potential use of N-mal-n-bis(peg4-amine)tfasalt in similar applications (Chen et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .
Mode of Action
This compound interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .
Pharmacokinetics
It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .
Result of Action
The result of the action of this compound is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .
Action Environment
The action environment can influence the efficacy and stability of this compound. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .
Biochemical Analysis
Biochemical Properties
The maleimide group of N-Mal-N-bis(PEG4-amine) TFA salt will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a versatile linker in biochemical reactions.
Cellular Effects
Given its reactivity with various biomolecules, it can be inferred that it may influence cell function by enabling the connection of biomolecules with a thiol .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds between the maleimide group of the compound and thiol groups present in biomolecules . This enables the connection of a biomolecule with a thiol .
Properties
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGVVGCWYBBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51F3N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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